N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, may exhibit interesting pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the benzyl groups, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Medicine Industry : Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
Benzyl-substituted quinazolinones: Compounds with benzyl groups attached to the quinazolinone core.
Acetamide derivatives: Compounds with the acetamide functional group.
Uniqueness
The uniqueness of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzyl-2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c28-22(25-15-18-9-3-1-4-10-18)17-26-21-14-8-7-13-20(21)23(29)27(24(26)30)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28) |
InChI Key |
GWXNMVUWHZOVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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